![molecular formula C30H23N B13984047 N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline is an organic compound with a complex structure characterized by multiple phenyl groups attached to an aniline core. This compound is known for its applications in various fields, including optoelectronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst and a base like potassium carbonate . This reaction forms the biphenyl structure, which is then further functionalized to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline has several scientific research applications:
Optoelectronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Materials Science: The compound’s semiconducting properties make it suitable for research in organic field-effect transistors (OFETs) and thin-film transistors (TFTs).
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism of action of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline in optoelectronic devices involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, enhancing its efficiency and performance. The molecular structure allows for efficient charge transport and stability under operating conditions .
Comparison with Similar Compounds
Similar Compounds
N,N′-Tetra(4-biphenyl)benzidine: Known for its use in OLEDs as a hole transport material.
4-Phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline: Another compound with similar applications in optoelectronics.
Uniqueness
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline stands out due to its unique structural arrangement, which provides enhanced stability and performance in optoelectronic applications. Its multiple phenyl groups contribute to its high thermal and chemical stability, making it a preferred choice for advanced materials research.
Properties
Molecular Formula |
C30H23N |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C30H23N/c1-3-7-23(8-4-1)24-11-13-25(14-12-24)26-15-17-27(18-16-26)28-19-21-30(22-20-28)31-29-9-5-2-6-10-29/h1-22,31H |
InChI Key |
YQBMNVBKQSDJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


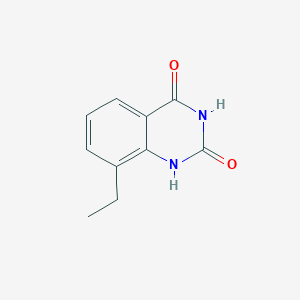
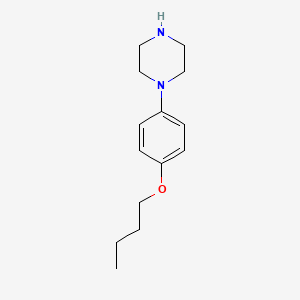
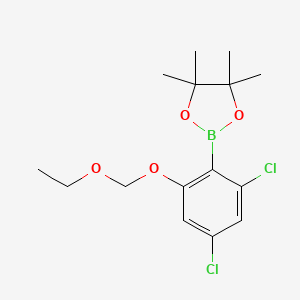
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)

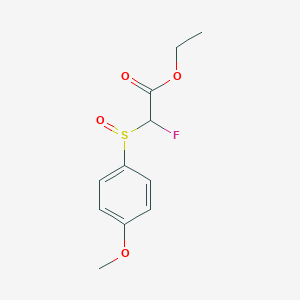
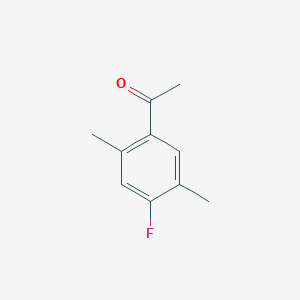
![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)

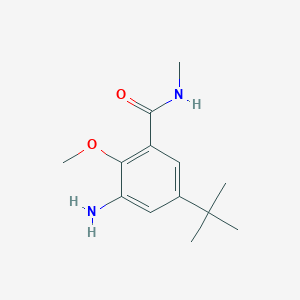
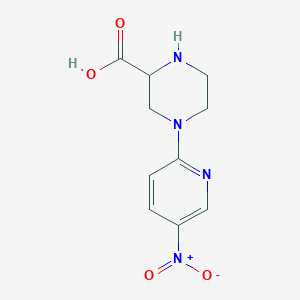
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)
